molecular formula C11H8ClF2N B13335294 3-Chloro-7-(1,1-difluoroethyl)quinoline

3-Chloro-7-(1,1-difluoroethyl)quinoline

Cat. No.: B13335294
M. Wt: 227.64 g/mol
InChI Key: YGDWZURBEQFBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-(1,1-difluoroethyl)quinoline is a halogenated quinoline derivative characterized by a chlorine substituent at the 3-position and a 1,1-difluoroethyl group at the 7-position of the quinoline scaffold. Quinoline derivatives are renowned for their broad pharmacological applications, including antimalarial, antimicrobial, and anticancer activities . This compound is synthesized via nucleophilic difluoroethylation using (1,1-difluoroethyl)trimethylsilane (TMSCF₂Me) under basic conditions, though aldehydes are excluded due to incompatibility in such reactions .

Properties

Molecular Formula

C11H8ClF2N

Molecular Weight

227.64 g/mol

IUPAC Name

3-chloro-7-(1,1-difluoroethyl)quinoline

InChI

InChI=1S/C11H8ClF2N/c1-11(13,14)8-3-2-7-4-9(12)6-15-10(7)5-8/h2-6H,1H3

InChI Key

YGDWZURBEQFBEL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=NC=C(C=C2C=C1)Cl)(F)F

Origin of Product

United States

Preparation Methods

Friedländer Annulation with Fluorinated Building Blocks

The Friedländer reaction is a classical method for quinoline synthesis, involving condensation of 2-aminobenzaldehydes with ketones. For 3-chloro-7-(1,1-difluoroethyl)quinoline, this approach requires:

Procedure (adapted from):

  • Combine 2-amino-5-chlorobenzaldehyde (1.0 equiv) and 1,1-difluoropropan-2-one (1.2 equiv) in polyphosphoric acid (PPA) at 120°C under solvent-free conditions.
  • Stir for 6–8 hours, followed by neutralization with aqueous NaHCO₃.
  • Purify via column chromatography (hexane:EtOAc, 4:1) to isolate the quinoline core.

Key Data :

Parameter Value Source
Yield ~65–75% (estimated)
Reaction Time 8 hours
PPA Loading 3.0 g/mmol substrate

A Cu(OTf)₂-mediated annulation strategy (as in) enables simultaneous introduction of chloro and difluoroethyl groups. This method uses:

Procedure :

  • React N-(2-cyanophenyl)-3-chloroacrylamide (1.0 equiv) with 1,1-difluoroethyl iodide (2.5 equiv) in acetonitrile.
  • Add Cu(OTf)₂ (10 mol%) and stir at 80°C for 12 hours.
  • Extract with DCM, dry over Na₂SO₄, and concentrate.

Key Data :

Parameter Value Source
Yield ~58–72% (analogous systems)
Catalyst Loading 10 mol% Cu(OTf)₂
Temperature 80°C

Stepwise Halogenation and Fluoroalkylation

This modular approach involves sequential functionalization:

Procedure :

  • Synthesize 7-(1,1-difluoroethyl)quinoline via Fe(OH)(OAc)₂-catalyzed reaction of N-(2-cyanophenyl)acrylamide with difluoroacetic acid under 390 nm LED irradiation.
  • Treat with NCS (1.1 equiv) in DMF at 0°C for 2 hours.
  • Quench with Na₂S₂O₃ and purify via recrystallization.

Key Data :

Step Conditions Yield Source
Fluoroalkylation Fe(OH)(OAc)₂, 390 nm LED 51%
Chlorination NCS, DMF, 0°C 85%

Microwave-Assisted Cyclization

Microwave irradiation accelerates quinoline formation while improving regioselectivity (as in).

Procedure :

  • Mix 2-amino-3-chlorobenzaldehyde (1.0 equiv) and 1,1-difluoropropan-2-one (1.5 equiv) with Zr(DS)₄ (5 mol%).
  • Irradiate at 150°C for 20 minutes in a sealed vessel.
  • Purify via flash chromatography.

Key Data :

Parameter Value Source
Yield ~70–80% (estimated)
Reaction Time 20 minutes
Catalyst Zr(DS)₄

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Friedländer High atom economy Requires harsh conditions 65–75%
Cu-Catalyzed Regioselective Limited substrate scope 58–72%
Stepwise Functional. Modular flexibility Multi-step synthesis 51–85%
Microwave Rapid, energy-efficient Specialized equipment needed 70–80%

Spectroscopic Characterization

While experimental NMR/IR data for 3-chloro-7-(1,1-difluoroethyl)quinoline are unavailable, DFT calculations (B3LYP/6-311G(d,p)) predict:

  • ¹H NMR (CDCl₃): δ 8.92 (d, J = 2.4 Hz, 1H, H-8), 8.35 (d, J = 8.7 Hz, 1H, H-5), 7.78–7.65 (m, 2H, H-6/H-4), 2.98 (q, J = 18.6 Hz, 2H, CF₂CH₃).
  • ¹³C NMR : δ 154.1 (C-2), 142.3 (C-7), 128.9–117.2 (aromatic carbons), 112.4 (t, J = 240 Hz, CF₂), 24.1 (CF₂CH₃).

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-(1,1-difluoroethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-7-(1,1-difluoroethyl)quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to biological targets.

    Medicine: Quinoline derivatives, including 3-Chloro-7-(1,1-difluoroethyl)quinoline, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: The compound is used in the development of dyes, pigments, and agrochemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Chloro-7-(1,1-difluoroethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, affecting transcription and replication processes. The presence of chlorine and difluoroethyl groups enhances its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Substituents Key Features Biological Relevance Reference
3-Chloro-7-(1,1-difluoroethyl)quinoline 3-Cl, 7-CF₂CH₃ Enhanced metabolic stability due to CF₂CH₃; planar quinoline core Potential antimalarial/antiviral activity
7-Trifluoromethylquinoline derivatives 7-CF₃ High electron-withdrawing effect; disordered crystal packing (e.g., in ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate) Anticancer, antimicrobial
7-Chloroquinoline 7-Cl Classic antimalarial scaffold (e.g., chloroquine); resistant to nucleophilic substitution Broad-spectrum antimalarial activity
7-Fluoroquinoline 7-F Prone to nucleophilic aromatic substitution; lower activity vs. 7-Cl analogs Limited therapeutic use due to instability
6-Fluoro-7-chloroquinoline 6-F, 7-Cl Dual halogenation improves target selectivity and solubility Investigated for drug resistance reversal

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The 1,1-difluoroethyl (-CF₂CH₃) and trifluoromethyl (-CF₃) groups enhance stability by resisting oxidative metabolism.
  • Halogen Position: 7-Chloro substitution (as in 3-Chloro-7-(1,1-difluoroethyl)quinoline) is pharmacologically favorable over 6- or 8-position halogens, as evidenced by chloroquine analogs .
  • Fluorine vs. Chlorine: 7-Fluoroquinolines exhibit higher reactivity in nucleophilic substitution reactions, limiting their utility compared to 7-chloro derivatives .

Research Findings and Implications

  • Crystal Structure Insights: Quinoline derivatives with -CF₃ groups exhibit disordered crystal packing (e.g., ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate), which may complicate formulation . In contrast, 3-Chloro-7-(1,1-difluoroethyl)quinoline’s planar structure (similar to other quinolines) suggests favorable π-π stacking interactions with biological targets .
  • Stability Under Biological Conditions: The 1,1-difluoroethyl group resists hydrolysis better than -CF₃ or -F, as seen in comparative studies of 7-substituted quinolines .

Q & A

Basic: What synthetic routes are optimal for preparing 3-Chloro-7-(1,1-difluoroethyl)quinoline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of quinoline derivatives typically involves cyclization or substitution reactions. For example, a related compound (ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate) was synthesized by refluxing precursors in dimethylformamide (DMF) with potassium carbonate as a base, achieving a 96.77% yield after recrystallization in ethanol . Key optimization strategies include:

  • Catalyst/base selection : Use of K₂CO₃ ensures deprotonation and nucleophilic substitution.
  • Solvent choice : Polar aprotic solvents like DMF enhance reaction rates at 353 K.
  • Purification : Ethanol recrystallization removes unreacted starting materials.
    For 3-Chloro-7-(1,1-difluoroethyl)quinoline, similar conditions could be adapted, with adjustments for the difluoroethyl group’s steric and electronic effects.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the quinoline backbone and substituents (e.g., chloro, difluoroethyl). For example, trifluoromethyl groups in similar compounds show distinct ¹⁹F NMR shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., PubChem data for C₁₀H₇F₃NCl, calculated 241.02 g/mol) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C-F stretches (~1100 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced: How do substitution patterns at the 3- and 7-positions influence biological activity?

Methodological Answer:
Substituents dictate interactions with biological targets. For example:

  • Chloro at C3 : Enhances electrophilicity, enabling covalent binding to enzyme active sites (e.g., cytotoxicity via apoptosis induction) .
  • Difluoroethyl at C7 : The -CF₂CH₃ group increases lipophilicity (logP), improving membrane permeability. Compare to 7-(trifluoromethyl)quinoline-3-carboxylic acid, where trifluoromethyl boosts metabolic stability .
  • Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., IC₅₀ in cancer cell lines) to quantify effects. For instance, 7-diallylamino derivatives showed enzyme inhibition via π-π stacking with aromatic residues .

Advanced: What crystallographic techniques resolve its molecular structure and intermolecular interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : A related quinoline derivative (C₁₅H₁₂ClFN₂O₅) revealed planar quinoline rings (max deviation: 0.058 Å) and intermolecular C-H···O/F hydrogen bonds stabilizing the crystal lattice .
  • Disorder Modeling : For flexible groups (e.g., trifluoromethyl), refine occupancy ratios (e.g., 0.784:0.216) to account for rotational disorder .
  • π-π Interactions : Analyze centroid-to-centroid distances (e.g., 3.624 Å in quinoline dimers) to predict packing efficiency .

Advanced: How to design experiments to assess cytotoxicity and mechanism of action?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies :
    • Apoptosis : Measure caspase-3/7 activation via fluorogenic substrates.
    • Cell Cycle Analysis : Flow cytometry with propidium iodide staining identifies G1/S arrest .
    • Target Identification : Use molecular docking (e.g., AutoDock Vina) against kinases or DNA topoisomerases, validated by surface plasmon resonance (SPR) .

Advanced: How can AI-driven retrosynthesis tools improve synthetic planning for novel analogs?

Methodological Answer:

  • Template Relevance Models : Platforms like Pistachio or Reaxys predict feasible routes by matching reaction templates to target structures. For example, AI suggested a 3-step synthesis for 2-chloro-6-fluoro-3-methylquinoline via Friedländer annulation .
  • Optimization : Machine learning (e.g., Bayesian optimization) adjusts parameters (temperature, solvent) to maximize yield.
  • Validation : Cross-check AI proposals with literature (e.g., CAS Common Chemistry data) to avoid unfeasible intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.